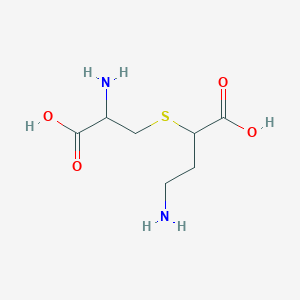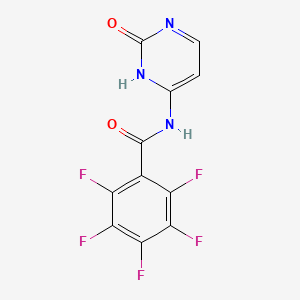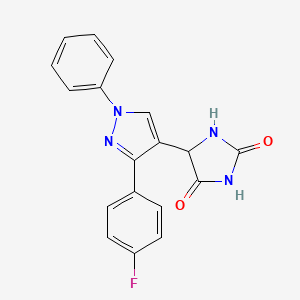
Tris(2,3-dibromopropyl) isocyanurate
Vue d'ensemble
Description
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: is an emerging brominated flame retardant widely used in various plastic materials, including electric and electronic equipment, musical instruments, and automotive components . This compound is gaining attention due to its effectiveness in reducing flammability and its potential environmental impact.
Applications De Recherche Scientifique
Chemistry: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is used as a flame retardant in various polymeric materials, enhancing their fire resistance .
Biology: Research is ongoing to understand the environmental impact and bioaccumulation of this compound in biological systems .
Industry: Widely used in the manufacturing of electronic devices, automotive parts, and other plastic materials to improve fire safety standards .
Mécanisme D'action
Target of Action
Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) is a brominated flame retardant that primarily targets the nervous and endocrine systems, lungs, and liver . It has been shown to exert a harmful effect on these systems .
Mode of Action
The compound’s mode of action is based on the generation of oxidative stress, leading to apoptosis of neuronal cells . It also causes mitochondrial damage, which is considered to be responsible for changes in the respiratory organ .
Biochemical Pathways
TBC interferes with steroidogenic gene transcription, inhibiting sex hormone biosynthesis . This interference can lead to reproductive and endocrine-disrupting effects .
Pharmacokinetics
TBC has properties such as a high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicating its potential to spread in aquatic and terrestrial ecosystems and bioaccumulate in living organisms . It can pass through the blood-brain barrier and accumulate in the brain .
Result of Action
The compound’s action results in cognitive impairment and depression-like behaviors in adult rats . These effects may be related to TBC-induced hypothalamic-pituitary-adrenal axis hyperactivation, upregulation of inflammatory and oxidative stress markers, overexpression of pro-apoptotic proteins, downexpression of neurogenesis-related proteins in the hippocampus, and damage to hippocampal neurons .
Action Environment
TBC’s action, efficacy, and stability can be influenced by environmental factors. Its properties allow it to spread in aquatic and terrestrial ecosystems and bioaccumulate in living organisms . The presence of TBC has been confirmed in soil, sediments, river water, and materials such as microplastic, curtains, and e-waste devices . It has the potential to bioaccumulate in the food chain of living organisms .
Given the many toxic effects of TBC highlighted in the literature, there is a need for more profound research on the safety of TBC and methods for identification and degradation of this compound .
Analyse Biochimique
Biochemical Properties
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to inhibit the expression of certain genes, such as psaA and psbC, leading to decreased growth biomass in organisms like Nannochloropsis sp . The compound’s interactions with enzymes and proteins often involve debromination, hydroxylation, and dehydrobromination reactions, which are crucial for its degradation and transformation in biological systems .
Cellular Effects
The effects of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione on various cell types and cellular processes are profound. It has been shown to inhibit the growth of algae, such as Nannochloropsis sp., in a concentration-dependent manner . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and potential toxicity . The compound’s impact on cellular processes underscores its potential risks to environmental and human health.
Molecular Mechanism
At the molecular level, 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . The compound’s photolytic degradation involves direct and OH radical-induced indirect photolysis, resulting in the formation of phototransformation products . These molecular interactions and degradation pathways are critical for understanding the compound’s behavior in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione change over time. The compound’s stability and degradation are influenced by factors such as UV irradiation and the presence of hydroxyl radicals . Studies have shown that the photolysis reaction follows a first-order kinetic model, with a half-life time of approximately 17 minutes under UV-C irradiation . These temporal effects are essential for assessing the compound’s long-term impact on cellular functions in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione vary with different dosages in animal models. Higher concentrations of the compound can lead to toxic or adverse effects, including potential bioaccumulation and toxicity in the nervous and endocrine systems, lungs, and liver . Understanding the dosage effects is crucial for determining safe exposure levels and mitigating potential risks associated with the compound.
Metabolic Pathways
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is involved in several metabolic pathways, including debromination, hydroxylation, and dehydrobromination reactions . These pathways are essential for the compound’s degradation and transformation in biological systems. The interactions with enzymes and cofactors during these metabolic processes can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular functions.
Transport and Distribution
The transport and distribution of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can affect its activity and potential toxicity. Understanding these transport and distribution mechanisms is vital for assessing the compound’s impact on different biological systems.
Subcellular Localization
The subcellular localization of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione typically involves the bromination of precursor compounds under controlled conditions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Debromination: Removal of bromine atoms.
Hydroxylation: Introduction of hydroxyl groups.
Dehydrobromination: Elimination of hydrogen bromide.
Common Reagents and Conditions:
Debromination: Typically involves reducing agents such as sodium borohydride.
Hydroxylation: Often carried out using oxidizing agents like hydrogen peroxide.
Dehydrobromination: Can be induced by bases such as sodium hydroxide.
Major Products: The major products formed from these reactions include debrominated, hydroxylated, and dehydrobrominated derivatives of the original compound .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: Another brominated flame retardant with similar applications.
Tris(2,3-dibromopropyl) isocyanurate: A related compound used in similar industrial applications.
Uniqueness: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific molecular structure, which provides a balance between high flame-retardant efficiency and relatively lower environmental persistence compared to some other brominated flame retardants .
Propriétés
IUPAC Name |
1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-19-10(22)20(5-8(17)2-14)12(24)21(11(19)23)6-9(18)3-15/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPFZNVGSWLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N1C(=O)N(C(=O)N(C1=O)CC(CBr)Br)CC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br6N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052713 | |
| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52434-90-9 | |
| Record name | Tris(2,3-dibromopropyl) isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52434-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,3-dibromopropyl)isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052434909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxic effects of TBC on living organisms?
A1: Research indicates that TBC can induce various toxic effects in different organisms:
- Zebrafish: TBC exposure can cause defects in gas bladder inflation in zebrafish larvae, potentially leading to impaired motility and death. [] It also affects steroidogenesis and disrupts neurosteroid synthesis and release in zebrafish embryos. [, , , ]
- Mice: TBC exposure in mice has been linked to liver and lung damage, including focal necrosis, ballooning degeneration, and mitochondrial degeneration. [] Studies also suggest potential neurotoxic effects and impacts on cognitive function and behavior. [, ]
- Rats: Research in rats has shown that TBC exposure can lead to cognitive impairment and depression-like behaviors, potentially through mechanisms involving oxidative stress, inflammation, and neuronal damage in the hippocampus. [, ]
- In vitro studies: TBC has been shown to affect cell viability and induce apoptosis in various cell lines, including mouse spermatogenic cells and human lung adenocarcinoma cells. [, ]
Q2: How widespread is TBC in the environment, and what are the potential sources of contamination?
A2: TBC has been detected in various environmental matrices near manufacturing and recycling plants, including river water, sediments, soil, and biota. [, ] Studies have identified the following potential sources and pathways of TBC contamination:
- Industrial discharge: Effluents from facilities handling and manufacturing TBC can be significant point sources of contamination. []
- Atmospheric transport: TBC has a relatively high octanol-air partition coefficient (Koa), indicating potential for long-range atmospheric transport and deposition. []
Q3: What are the environmental concerns related to TBC?
A3: TBC raises several environmental concerns:
- Bioaccumulation: TBC has a high octanol-water partition coefficient (Kow), indicating a potential to accumulate in organisms and potentially biomagnify up the food chain. []
- Toxicity: As previously discussed, TBC has demonstrated toxic effects on various organisms, including fish, rodents, and in vitro cell models. [, , , , , , , , , , , ]
Q4: What analytical methods are used to detect and quantify TBC in environmental and biological samples?
A4: Several analytical techniques are employed to identify and measure TBC:
- Gas chromatography coupled with mass spectrometry (GC-MS): This is a common and sensitive method for detecting and quantifying TBC in various matrices. []
- Liquid chromatography coupled with mass spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing TBC in complex samples. []
- Electrochemical immunosensors: Researchers have developed highly sensitive electrochemical immunosensors for the rapid detection of TBC. []
- Photoelectrochemical immunoassays: These methods utilize photoactive materials and antibodies to detect TBC with high sensitivity. []
Q5: What is the molecular formula and weight of TBC?
A5: The molecular formula of TBC is C9H6Br6N3O3, and its molecular weight is 697.6 g/mol.
Q6: How does TBC interact with biological systems to exert its toxic effects?
A6: TBC's mechanisms of action are not fully understood but current research suggests the following:
- Endocrine disruption: TBC exhibits anti-estrogenic and anti-androgenic properties, potentially by interfering with hormone receptor binding and disrupting steroidogenesis. [, , , , , ]
- Oxidative stress: TBC exposure has been linked to increased oxidative stress in various tissues and cell types, which can damage cellular components and contribute to its toxic effects. [, , ]
- Mitochondrial dysfunction: TBC has been shown to cause mitochondrial damage, potentially through oxidative stress and other mechanisms, which can impair cellular energy production and contribute to cell death. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)




![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)





